4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide
Description
4,5-Dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide is a halogenated thiophene derivative featuring a carboxamide group substituted with a 2,5-difluorophenyl moiety. The compound’s structure is characterized by:
- A carboxamide linker connecting the thiophene to a 2,5-difluorophenyl group, introducing electron-withdrawing fluorine substituents that modulate electronic properties.
Its synthesis typically involves bromination of thiophene precursors followed by amide coupling with fluorinated anilines .
Properties
Molecular Formula |
C11H5Br2F2NOS |
|---|---|
Molecular Weight |
397.04 g/mol |
IUPAC Name |
4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H5Br2F2NOS/c12-6-4-9(18-10(6)13)11(17)16-8-3-5(14)1-2-7(8)15/h1-4H,(H,16,17) |
InChI Key |
SQNFLFBDXHQLGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)C2=CC(=C(S2)Br)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by amide formation. One common method involves the bromination of 2,5-difluorophenylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromo compound is then reacted with 2,5-difluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Stille coupling reactions to form more complex structures.
Reduction Reactions: The compound can be reduced to form the corresponding thiophene amine derivatives.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Coupling: Formation of biaryl or polyaryl compounds.
Reduction: Formation of thiophene amine derivatives.
Scientific Research Applications
4,5-Dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide has several scientific research applications:
Organic Electronics: Used in the synthesis of semiconductive polymers for organic photovoltaic (OPV) and organic field-effect transistor (OFET) devices.
Pharmaceuticals: Potential use as a building block for the synthesis of biologically active compounds, including DNA gyrase inhibitors.
Materials Science: Utilized in the development of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide is primarily related to its ability to interact with specific molecular targets. In the context of its use as a DNA gyrase inhibitor, the compound binds to the DNA gyrase enzyme, inhibiting its activity and preventing DNA replication in bacteria . This mechanism is crucial for its potential antibacterial properties.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent-Driven Electronic and Steric Effects
The target compound is compared below with two analogs:
Key Observations:
- Electronic Profile : The 2,5-difluorophenyl group in the target compound introduces strong electron-withdrawing effects (EWG), which may enhance electrophilic reactivity compared to the electron-donating imidazole-propyl group in its analog .
Biological Activity
4,5-Dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound is characterized by the following chemical structure and properties:
- Chemical Formula : C13H8Br2F2N2OS
- CAS Number : 950021-33-7
Biological Activity Overview
Research indicates that 4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The following sections delve into specific areas of biological activity.
Antimicrobial Activity
Studies have demonstrated that thiophene derivatives possess significant antimicrobial properties. For example:
- Mechanism : The compound's structure allows it to interact with microbial cell membranes, disrupting their integrity.
- Activity Data : In vitro tests against various bacterial strains showed promising results. For instance, the compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against E. coli and Staphylococcus aureus.
| Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| Staphylococcus aureus | 32 |
| Pseudomonas aeruginosa | 64 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various assays:
- Inhibition of Pro-inflammatory Cytokines : The compound significantly reduced levels of TNF-α and IL-6 in activated macrophages.
- Case Study : A study involving lipopolysaccharide (LPS)-induced inflammation in mice showed that administration of the compound led to a reduction in paw edema and inflammatory markers.
Anticancer Activity
Emerging research suggests that 4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide may have anticancer properties:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways.
- Experimental Findings : In vitro studies on various cancer cell lines (e.g., MCF-7, HeLa) indicated a dose-dependent reduction in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
